molecular formula C25H23N3O3S2 B11321455 N-(2,4-dimethylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-(2,4-dimethylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B11321455
M. Wt: 477.6 g/mol
InChI Key: ZVNWVPDCCUPMMO-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-(benzenesulfonyl)-2-phenyl-1H-imidazole-5-thiol with N-(2,4-dimethylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group and imidazole ring are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
  • 2-{[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-N-cyclohexylacetamide

Uniqueness

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both benzenesulfonyl and imidazole groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C25H23N3O3S2

Molecular Weight

477.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C25H23N3O3S2/c1-17-13-14-21(18(2)15-17)26-22(29)16-32-24-25(33(30,31)20-11-7-4-8-12-20)28-23(27-24)19-9-5-3-6-10-19/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

ZVNWVPDCCUPMMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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